Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536758
InChI: InChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
SMILES:
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate

CAS No.:

Cat. No.: VC16536758

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate -

Specification

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name methyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Standard InChI InChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Standard InChI Key MVIJNOJHNWZTEP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN(CCC(=O)OC)CC1=CC=CC=C1

Introduction

PropertyValue
Molecular FormulaC15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_{4}
Molecular Weight279.33 g/mol
Exact Mass279.147 g/mol
PSA64.63 Ų
LogP3.21

Synthesis and Optimization

The synthesis of methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate typically involves a nucleophilic substitution reaction between methyl 3-aminopropanoate and benzyl chloroacetate. This process is conducted in the presence of a strong base, such as potassium tert-butoxide, within an anhydrous toluene solvent under reflux conditions. The reaction mechanism proceeds via deprotonation of the amine, followed by attack on the electrophilic chloroacetate, yielding the tertiary amine product.

Key optimization parameters include:

  • Temperature: Maintained at 80–110°C to ensure complete reaction without decomposition.

  • Solvent: Toluene is preferred for its non-polarity, which facilitates the separation of the polar product.

  • Purification: Flash column chromatography using petroleum ether and ethyl acetate (1:1) achieves >95% purity, as evidenced by thin-layer chromatography .

Alternative routes, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been explored for structurally analogous compounds. For instance, methyl 2-amino-3-(1-phenyl-1H-1,2,3-triazol-5-yl)propanoate derivatives are synthesized using Cp*RuCl(COD) catalysts, though these methods remain untested for the target compound .

Applications in Medicinal Chemistry

The compound’s bifunctional design enables interactions with enzymes and receptors, making it a candidate for modulating biochemical pathways. Its ester group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids, while the benzylamine component could enhance blood-brain barrier permeability. Preliminary studies on analogous molecules suggest potential in:

  • Enzyme inhibition: Tertiary amines often act as protease or kinase inhibitors.

  • Receptor antagonism: Benzyl groups are common in GPCR-targeted therapies.

Recent research highlights its utility in synthesizing triazole-containing hybrids, which exhibit antiviral and anticancer activities . For example, methyl 2-amino-2-methyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoate derivatives demonstrate nanomolar efficacy against influenza A (H1N1) . While direct evidence for the target compound’s bioactivity is limited, structural parallels imply similar potential.

Comparison with Ethyl Derivatives

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 795-18-6) shares the core structure but substitutes the methyl ester with an ethyl group. This minor alteration increases molecular weight to 293.36 g/mol and slightly enhances lipophilicity (LogP = 3.45). Storage conditions diverge: the ethyl derivative requires sealing at 2–8°C to prevent hydrolysis, whereas the methyl analog exhibits greater stability at room temperature.

ParameterMethyl DerivativeEthyl Derivative
Molecular Weight279.33 g/mol293.36 g/mol
LogP3.213.45
Storage ConditionsRoom temperature2–8°C, sealed
Hazard StatementsNot availableH302, H315, H319, H335

Future Directions

Further research should prioritize:

  • Biological screening: Assessing antimicrobial, anticancer, and antiviral activity.

  • Prodrug optimization: Modifying the ester group to tune hydrolysis rates.

  • Structural analogs: Exploring substitutions on the benzyl or ethoxy-oxoethyl groups.

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